molecular formula C7H10N2.H2SO4<br>CH3C6H3(NH2)2.H2SO4<br>C7H12N2O4S B150880 2,5-Diaminotoluene sulfate CAS No. 615-50-9

2,5-Diaminotoluene sulfate

Cat. No. B150880
CAS RN: 615-50-9
M. Wt: 220.25 g/mol
InChI Key: KZTWOUOZKZQDMN-UHFFFAOYSA-N
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Description

2,5-Diaminotoluene sulfate is a chemical compound used primarily as a colorant in permanent hair dyes and tints. It is found in numerous products, with concentrations reaching up to 4% in some cases. The compound is one of the diaminotoluenes, which are derivatives of toluene where amine groups are attached to the benzene ring. The safety of 2,5-diaminotoluene sulfate has been assessed, and it has been deemed safe for use in hair dye products under current usage practices and concentrations .

Synthesis Analysis

The synthesis of 2,5-diaminotoluene sulfate (2,5-TDAS) involves a clean production process starting from o-toluidine (OT). The process includes diazo-coupling, reductive hydrogenative cleavage, and refining processes. This method is characterized by fewer reaction steps, lower costs, and reduced pollution. The overall yield of the product is around 70%, and the technology is considered to have good prospects for developing 2,5-TDA series products with benefits such as energy savings, lower emissions, and economically viable material circulation .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,5-diaminotoluene sulfate is not detailed in the provided papers, the general structure of diaminotoluenes consists of a benzene ring with two amine groups attached. The placement of these amine groups can significantly affect the toxicity and carcinogenicity of the compound. In the case of 2,5-diaminotoluene sulfate, the amine groups are positioned at the 2nd and 5th carbon atoms of the benzene ring .

Chemical Reactions Analysis

The chemical reactions of diaminotoluenes can vary based on the placement of the amine groups. For example, the safety assessment of toluene-2,5-diamine sulfate indicates that the toxicity can differ due to the specific arrangement of these groups. Although the papers provided do not detail the reactions of 2,5-diaminotoluene sulfate, they do discuss the reactions of similar compounds, such as diaminopropyl sulfate with glutamate semialdehyde aminomutase, which is a target for herbicides and antibacterial agents. The reactions with this enzyme result in the formation of a chromophore and the elimination of sulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-diaminotoluene sulfate are not explicitly described in the provided papers. However, as a compound used in hair dyes, it can be inferred that it has properties suitable for penetrating hair strands and binding to hair proteins, resulting in a permanent color change. The safety assessment suggests that the compound is safe when used within the specified concentrations in cosmetic products . The synthesis paper implies that the compound has properties that allow for its efficient production and purification, which is critical for its use in commercial applications.

Scientific Research Applications

Cosmetic Applications

2,5-Diaminotoluene sulfate, along with toluene-2,5-diamine and toluene-3,4-diamine, are primarily used as colorants in permanent hair dyes and tints. It has been evaluated for safety in cosmetic applications and is considered safe for use as a hair dye ingredient in the current practices of use and concentrations (Burnett et al., 2010).

Clean Synthesis and Manufacturing

Research has been conducted on clean production and economic synthesis of high-purity 2,5-diaminotoluene sulfate. A new technology has been studied that features less reaction procedures, lower cost, less pollutant emission, excellent product quality, and yield of 70%. This method involves starting from o-toluidine through diazo-coupling, reductive hydrogenative cleavage, and refining processes. This technology is seen as having a good prospect in developing 2,5-TDA series products with characteristics of energy economization, fewer emissions, and economically viable materials circulation (Ning-ren, 2008).

Material Science Applications

2,5-Diaminotoluene sulfate has been used in the synthesis of oligomers by polycondensation with dialdehydes. These oligoazomethines have shown good thermal stability and conductivity, indicating potential applications in material science. The highest conductivity increase among all the oligoazomethine/char composites was observed for those formed with a 30% char ratio, showing promising characteristics for various applications (Özaytekin, 2013).

Wastewater Treatment and Environmental Applications

Sulfate, including 2,5-diaminotoluene sulfate, plays a significant role in the electrochemical degradation of contaminants. Studies show that sulfate can lead to electro-oxidation rates 10-15 times higher for all target contaminants compared to nitrate anolyte. This has positive implications in the electro-oxidation of wastewaters containing sulfate, potentially decreasing the energy required for contaminant removal (Farhat et al., 2015).

Biomedical Applications

2,5-Diaminotoluene sulfate has been used for the synthesis of red/green dual-emissive carbon dots (CDs). These CDs exhibit dual emission fluorescence peaks and have good water solubility and excellent fluorescence stability. They have been used as a ratiometric fluorescent probe for the determination of trace ONOO- due to the electron transfer process from ONOO- to the excited CDs. This indicates their potential for biomedical applications, including intracellular ONOO- detection and cellular imaging with excellent biocompatibility (Liu et al., 2018).

Safety And Hazards

2,5-Diaminotoluene sulfate is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Aquatic Chronic 2 - Skin Sens. 1 . It is toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methylbenzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
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InChI Key

KZTWOUOZKZQDMN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
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Molecular Formula

C7H10N2.H2O4S, Array, C7H12N2O4S
Record name 2,5-TOLUENEDIAMINE SULFATE
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Related CAS

140697-63-8, 95-70-5 (Parent)
Record name 1,4-Benzenediamine, 2-methyl-, sulfate (2:1)
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Molecular Weight

220.25 g/mol
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Physical Description

2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good
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Density

1.366 g/mL at 20 °C
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Impurities

The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm.
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Product Name

2,5-Diaminotoluene sulfate

Color/Form

Grey to white powder, Off-white powder

CAS RN

6369-59-1, 615-50-9
Record name 2,5-TOLUENEDIAMINE SULFATE
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Melting Point

40.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Diaminotoluene sulfate
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2,5-Diaminotoluene sulfate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,5-Diaminotoluene sulfate

Citations

For This Compound
119
Citations
J Liu, Y Dong, Y Ma, Y Han, S Ma, H Chen, X Chen - Nanoscale, 2018 - pubs.rsc.org
The synthesis of dual-emissive carbon dots (CDs) with a longer emission wavelength by using a facile strategy is of great importance for the fabrication of ratiometric fluorescent …
Number of citations: 85 pubs.rsc.org
Rolf Fautz, A Fuchs, H Van Der Walle… - Contact …, 2002 - Wiley Online Library
Hair dye allergies are a frequent cause of occupational skin disease among hairdressers. Conventional hair dyes contain 4‐phenylenediamine (PPD), 2, 5‐diaminotoluene sulfate (DTS…
Number of citations: 27 onlinelibrary.wiley.com
M Kiese, M Rachor, E Rauscher - Toxicology and applied pharmacology, 1968 - Elsevier
m- and p-Phenylenediamines and 2,5-diaminotoluene were applied to the skin of dogs in gels and fluids such as are used in hair dyeing. The absorption of the diamines through the …
Number of citations: 38 www.sciencedirect.com
F Feng, L Wang - Military Medical Sciences, 2015 - pesquisa.bvsalud.org
Objective To establish a quick method to probe the environmental estrogen-like compounds via fluorescent imaging analysis in high content analysis (HCA) technology. Methods HCA …
Number of citations: 1 pesquisa.bvsalud.org
JM Sontag - Journal of the National Cancer Institute, 1981 - academic.oup.com
The results of carcinogenicity studies of thirteen substituted-benzenediamines (SBD) were summarized and compared with the results of various relevant short-term tests. SBD studied …
Number of citations: 130 academic.oup.com
K Sekihashi, A Yamamoto, Y Matsumura… - … /Genetic Toxicology and …, 2002 - Elsevier
Mice and/or rats are usually used to detect chemical carcinogenicity and it has been known that there are species differences in carcinogenicity. To know whether there are species …
Number of citations: 165 www.sciencedirect.com
I Ozaytekin - Journal of Industrial and Engineering Chemistry, 2013 - Elsevier
In this research, the oligomers were synthesized by the polycondensation of diamins (1,4-diamino-2-nitrobenzene and 2,5-diaminotoluene sulfate) with dialdehydes (terephtaldehyde 4,…
Number of citations: 2 www.sciencedirect.com
S Huang, B Li, G Ning, W Zhang, P Mu, S Chen… - Analytical …, 2023 - pubs.rsc.org
In this study, fluorescent red-carbon quantum dots (R-CQDs) with an ultrahigh fluorescence quantum yield of 45% were rapidly and easily synthesized by thermal pyrolysis of 2,5-…
Number of citations: 3 pubs.rsc.org
M Tapia-Salazar, VR Diaz-Sosa… - Toxicology Reports, 2022 - Elsevier
Emerging contaminants such as sunscreens, hair dyes and flame retardants have been found at important concentrations in surface water (river, lake, ocean), but their negative impact …
Number of citations: 7 www.sciencedirect.com
S Zhou, R Li, Z Zhang, M Gu, H Zhu… - Human & …, 2021 - journals.sagepub.com
Oxidative hair dyes consist of two components (I and II) that are mixed before use. Aromatic amines in component I and their reaction with hydrogen peroxide after mixing them with …
Number of citations: 3 journals.sagepub.com

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